(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Overview
Description
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .
Synthesis Analysis
Methanol synthesis from syngas derived from steam reforming of crude glycerol has been proposed . The first process is steam reforming (STR) where the crude glycerol is converted into syngas .Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group .Chemical Reactions Analysis
The production of methanol by thermal catalytic CO2 hydrogenation is the most promising technology for large-scale industrialization .Physical And Chemical Properties Analysis
Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .Scientific Research Applications
Fuel Production and Utilization
This compound has potential applications in the production of methanol fuel. Methanol is a promising alternative to fossil fuels due to its cleaner combustion and potential for sustainable production. The utilization of such compounds in the generation of biomethanol could lead to significant reductions in nitrogen oxide and carbon dioxide emissions, contributing to a more sustainable energy landscape .
Techno-Economic Analysis
The techno-economic aspects of using this compound in methanol production processes are noteworthy. It involves assessing the viability of production methods, considering factors like feedstock characteristics, investment costs, and plant location. This analysis is crucial for determining the practicality of large-scale implementation .
Environmental Impact
The environmental implications of using this compound in methanol production are significant. By shifting to biomethanol, there’s a potential for a substantial decrease in greenhouse gas emissions, which is vital for combating climate change and promoting environmental sustainability .
Fuel Cell Applications
In the context of renewable energy, this compound could be used in the reforming process to generate hydrogen for fuel cell applications. Fuel cells represent a clean energy technology that converts chemical energy into electrical energy, and the use of such compounds in methanol reforming can enhance the efficiency of this process .
Biotechnological Applications
The compound’s structure suggests potential applications in biotechnology, particularly in the field of methanogenesis. Methanotrophic bacteria can utilize methanol produced from this compound as a carbon and energy source, which can be further applied in the production of biomass, enzymes, and other valuable bioproducts .
Pharmaceutical Industry
Given the structural characteristics of the compound, it may serve as a precursor or an intermediate in pharmaceutical synthesis. The triazole ring is a common feature in many drug molecules, and its presence in this compound could be leveraged to develop new medications with various therapeutic properties .
Ionic Liquid Research
The compound’s stability and structure make it suitable for research in ionic liquids, which are salts in the liquid state at room temperature. Ionic liquids have a wide range of applications, including carbon dioxide capture, nanoparticle stabilization, and as electrolytes in fuel cells and batteries .
Drug Design and Tautomerism Studies
The tautomeric behavior of triazole derivatives, like the one present in this compound, is crucial for understanding their chemical reactivity and interactions with biomolecules. This makes the compound valuable for drug design and studying the effects of tautomers on biological systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(5S)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLMNNIODAMXJU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=NN2[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728269 | |
Record name | [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190392-80-3 | |
Record name | [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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